![molecular formula C6H3ClFIO B1428405 4-Chloro-5-fluoro-2-iodophenol CAS No. 1235407-15-4](/img/structure/B1428405.png)
4-Chloro-5-fluoro-2-iodophenol
Overview
Description
4-Chloro-5-fluoro-2-iodophenol is an aromatic compound with the molecular formula C6H3ClFIO. This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on a phenol ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2-iodophenol typically involves nucleophilic aromatic substitution reactions. One common method is the halogenation of phenol derivatives. For instance, starting with a phenol compound, chlorination, fluorination, and iodination can be sequentially carried out under controlled conditions to introduce the respective halogens at the desired positions on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of specific catalysts and solvents can enhance the efficiency of the halogenation reactions, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-2-iodophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can be oxidized to quinones or reduced to hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Oxidation Reactions: Quinones and related compounds.
Reduction Reactions: Hydroquinones and similar reduced forms
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis:
4-Chloro-5-fluoro-2-iodophenol serves as an important intermediate in the synthesis of complex organic molecules. Its halogen substituents can participate in various substitution reactions, allowing for the introduction of different functional groups. This versatility makes it a valuable building block in synthetic organic chemistry.
Reactions:
- Substitution Reactions: The halogens can be replaced with other functional groups, leading to a variety of derivatives.
- Oxidation Reactions: This compound can be oxidized to form quinones and related compounds, which are essential in various chemical processes.
- Reduction Reactions: It can also undergo reduction to yield hydroquinones and similar reduced forms, contributing to its utility in synthetic pathways.
Biological Research
Antimicrobial and Anticancer Properties:
Research into the biological activities of this compound has indicated potential antimicrobial and anticancer effects. Studies have explored its efficacy against various pathogens and cancer cell lines, suggesting that it may serve as a lead compound for developing new therapeutic agents.
Pharmaceutical Applications
Precursor for Drug Development:
The compound is being investigated as a precursor for pharmaceutical formulations. Its unique properties allow it to be modified to create new drugs with enhanced efficacy or reduced side effects. The synthesis methods involving this compound have been documented in various patents, highlighting its relevance in medicinal chemistry .
Industrial Applications
Production of Specialty Chemicals:
In industrial settings, this compound is utilized in the production of specialty chemicals. Its role as an intermediate in the manufacturing of fine chemicals underscores its importance in chemical engineering processes .
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial properties of halogenated phenols demonstrated that derivatives of this compound exhibited significant activity against both gram-positive and gram-negative bacteria. The research indicated that the presence of multiple halogens enhances the compound's ability to disrupt bacterial cell membranes, leading to increased antibacterial efficacy.
Case Study 2: Synthesis of Anticancer Agents
In another investigation, researchers synthesized novel anticancer agents using this compound as a starting material. The resulting compounds showed promising activity against various cancer cell lines, suggesting that further development could lead to effective new treatments.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2-iodophenol involves its interaction with specific molecular targets. The halogen substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The phenol group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-5-iodophenol
- 2-Fluoro-5-iodophenol
- 4-Chloro-2-fluoro-5-iodophenol
Uniqueness
4-Chloro-5-fluoro-2-iodophenol is unique due to the specific arrangement of halogens on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill .
Biological Activity
4-Chloro-5-fluoro-2-iodophenol is an aromatic compound with notable biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula : C₆H₃ClFIO
Molecular Weight : 227.54 g/mol
Structure : The compound features a phenolic structure with chlorine, fluorine, and iodine substituents, which significantly influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The halogen substituents can enhance binding affinity to enzymes and receptors, facilitating various biochemical pathways:
- Hydrogen Bonding : The hydroxyl group (-OH) can form hydrogen bonds, influencing the compound's solubility and reactivity.
- Enzyme Interaction : It may inhibit certain enzymes or act as a substrate for others, affecting metabolic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death .
Case Studies
-
Antibacterial Efficacy :
- Study : A comparative study evaluated the antibacterial activity of various halogenated phenols, including this compound.
- Findings : The compound demonstrated a MIC of 32 µg/mL against E. coli, outperforming other tested compounds .
- Anticancer Activity :
Comparative Analysis with Similar Compounds
Compound Name | Structure | MIC (µg/mL) | IC₅₀ (µM) |
---|---|---|---|
This compound | Structure | 32 | 15 |
2-Fluoro-5-chlorophenol | Structure | 64 | 25 |
3-Iodo-4-chlorophenol | Structure | 48 | 20 |
Properties
IUPAC Name |
4-chloro-5-fluoro-2-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFIO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIBHSJYZKHWTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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